Epilotaustralin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

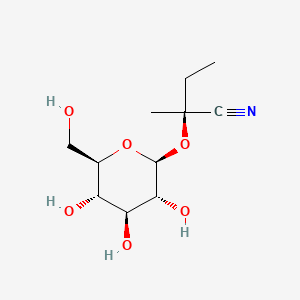

Epilotaustralin is a cyanogenic glycoside found in various plant species, including cereals and cereal products. It is an epimer of lotaustralin, differing in the spatial arrangement of atoms around the chiral center. Cyanogenic glycosides are known for their ability to release hydrogen cyanide upon hydrolysis, which serves as a defense mechanism against herbivores .

Preparation Methods

Epilotaustralin can be isolated from natural sources such as Triticum monococcum (wheat) through chromatographic techniques . Synthetic routes for this compound involve the glycosylation of 2-methylbutyronitrile with glucose derivatives under specific reaction conditions.

Chemical Reactions Analysis

Epilotaustralin undergoes several types of chemical reactions, including:

Oxidation and Reduction: These reactions are less common but can be induced under specific conditions to modify the glycoside moiety.

Common reagents used in these reactions include acids, bases, and specific enzymes. The major products formed from these reactions are hydrogen cyanide and various ketones or aldehydes .

Scientific Research Applications

Epilotaustralin has several applications in scientific research:

Chemistry: It is used as a model compound to study the behavior of cyanogenic glycosides and their hydrolysis products.

Biology: Researchers investigate its role in plant defense mechanisms and its impact on herbivores.

Industry: Its presence in food products is monitored to ensure safety and compliance with health regulations.

Mechanism of Action

The primary mechanism of action of epilotaustralin involves its hydrolysis to release hydrogen cyanide, a potent inhibitor of cellular respiration. Hydrogen cyanide binds to cytochrome c oxidase in the mitochondrial electron transport chain, preventing the utilization of oxygen and leading to cellular hypoxia . This mechanism is crucial for its role as a plant defense compound.

Comparison with Similar Compounds

Epilotaustralin is similar to other cyanogenic glycosides such as:

Lotaustralin: Its epimer, differing only in the spatial arrangement around the chiral center.

Linamarin: Another cyanogenic glycoside found in cassava and other plants.

Amygdalin: Found in almonds and apricot seeds, known for its controversial use in cancer treatment.

This compound’s uniqueness lies in its specific occurrence in certain cereals and its distinct stereochemistry compared to its epimers .

Properties

CAS No. |

55758-42-4 |

|---|---|

Molecular Formula |

C11H19NO6 |

Molecular Weight |

261.27 g/mol |

IUPAC Name |

(2S)-2-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutanenitrile |

InChI |

InChI=1S/C11H19NO6/c1-3-11(2,5-12)18-10-9(16)8(15)7(14)6(4-13)17-10/h6-10,13-16H,3-4H2,1-2H3/t6-,7-,8+,9-,10+,11+/m1/s1 |

InChI Key |

WEWBWVMTOYUPHH-UUFBCVLASA-N |

Isomeric SMILES |

CC[C@@](C)(C#N)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |

Canonical SMILES |

CCC(C)(C#N)OC1C(C(C(C(O1)CO)O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.